Cas no 2229618-15-7 (4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine)

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine
- EN300-2003070
- 2229618-15-7
-
- インチ: 1S/C7H7BrN4S/c1-12-5(2-6(8)11-12)4-3-13-7(9)10-4/h2-3H,1H3,(H2,9,10)
- InChIKey: HBCQJXUNYSWKGO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2=CSC(N)=N2)N(C)N=1
計算された属性
- せいみつぶんしりょう: 257.95748g/mol
- どういたいしつりょう: 257.95748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 85Ų
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003070-1.0g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 1g |
$2294.0 | 2023-05-31 | ||
Enamine | EN300-2003070-10g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 10g |
$5159.0 | 2023-09-16 | ||
Enamine | EN300-2003070-5.0g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 5g |
$6650.0 | 2023-05-31 | ||
Enamine | EN300-2003070-0.5g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 0.5g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-2003070-0.05g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 0.05g |
$1008.0 | 2023-09-16 | ||
Enamine | EN300-2003070-1g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 1g |
$1200.0 | 2023-09-16 | ||
Enamine | EN300-2003070-5g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 5g |
$3479.0 | 2023-09-16 | ||
Enamine | EN300-2003070-0.25g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-2003070-0.1g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-2003070-2.5g |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
2229618-15-7 | 2.5g |
$2351.0 | 2023-09-16 |
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amineに関する追加情報
Comprehensive Overview of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine (CAS No. 2229618-15-7)
The compound 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine (CAS No. 2229618-15-7) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. With the increasing demand for novel bioactive compounds, this thiazole-pyrazole hybrid has emerged as a promising candidate for further exploration. Its molecular framework combines a brominated pyrazole moiety with an aminothiazole group, making it a versatile building block for drug discovery and material science.
One of the key reasons behind the growing interest in 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine is its potential role in addressing current challenges in medicinal chemistry. Researchers are actively investigating its applicability in the development of kinase inhibitors, which are crucial for treating various diseases. The presence of both thiazole and pyrazole rings in its structure provides multiple sites for molecular interactions, enhancing its binding affinity with biological targets. This characteristic aligns well with the pharmaceutical industry's focus on targeted therapies and precision medicine.
From a synthetic chemistry perspective, the bromine atom at the 3-position of the pyrazole ring offers excellent opportunities for further functionalization through cross-coupling reactions. This feature makes CAS No. 2229618-15-7 particularly valuable for structure-activity relationship (SAR) studies, where researchers systematically modify compounds to optimize their biological activity. The compound's stability under various conditions also makes it suitable for high-throughput screening platforms, which are essential in modern drug discovery pipelines.
In the context of agrochemical applications, 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine has shown promise as a potential lead compound for developing new crop protection agents. The agricultural sector faces increasing pressure to develop more effective and environmentally friendly solutions, and this compound's unique structure may contribute to addressing these needs. Its heterocyclic core resembles several commercially successful agrochemicals, suggesting possible modes of action against plant pathogens or pests.
The physicochemical properties of CAS No. 2229618-15-7 have been carefully studied to understand its behavior in different environments. With a molecular weight of 258.13 g/mol, this compound exhibits moderate solubility in common organic solvents, which facilitates its handling in laboratory settings. The presence of both hydrogen bond donors and acceptors in its structure influences its ADME properties (Absorption, Distribution, Metabolism, and Excretion), an important consideration for pharmaceutical applications. These characteristics are particularly relevant given the current emphasis on drug-likeness and lead optimization in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine with various biological targets. These in silico studies complement experimental approaches and accelerate the compound's evaluation process. The integration of artificial intelligence in drug discovery has further enhanced the ability to identify promising applications for this molecule, aligning with the pharmaceutical industry's digital transformation trends.
Quality control and analytical characterization of CAS No. 2229618-15-7 typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity, which is critical for research applications. The development of robust analytical methods for this compound reflects the broader trend toward quality by design (QbD) in chemical manufacturing and pharmaceutical development.
As research on 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine progresses, intellectual property considerations have become increasingly important. Several patent applications have emerged covering various derivatives and applications of this core structure, highlighting its commercial potential. This trend mirrors the growing competition in the small molecule drug discovery space, where novel chemical entities with promising biological activities are highly sought after.
The safety profile of CAS No. 2229618-15-7 has been evaluated through preliminary toxicological studies, though comprehensive data continues to be collected. Researchers emphasize the importance of thorough risk assessment when working with new chemical entities, particularly in light of increasing regulatory requirements for chemical safety. These considerations are especially relevant given the current focus on green chemistry principles and sustainable development in the chemical industry.
Looking ahead, the future research directions for 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine may include exploration of its optical properties for potential applications in material science. The conjugated system in its molecular structure suggests possible interesting electronic characteristics that could be valuable for developing new functional materials. This diversification of potential applications demonstrates the compound's versatility beyond its initial pharmacological interest.
In conclusion, 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine (CAS No. 2229618-15-7) represents an exciting area of research at the intersection of medicinal chemistry, agrochemical development, and material science. Its unique structural features and demonstrated potential make it a compound worthy of continued investigation. As scientific understanding of this molecule deepens, it may contribute significantly to addressing some of the most pressing challenges in healthcare and agriculture, while potentially opening new avenues in materials research.
2229618-15-7 (4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine) 関連製品
- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)
- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)
- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)
- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)
- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)
- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)